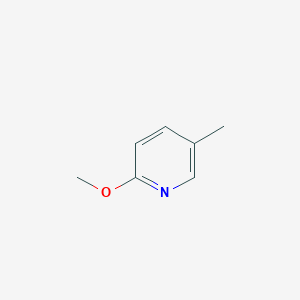

2-Methoxy-5-methylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGQMBFMIIIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158905 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-56-5 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylpyridine13472-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-methylpyridine (CAS 13472-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylpyridine, also known by its synonym 2-methoxy-5-picoline, is a substituted pyridine derivative with the CAS number 13472-56-5. This colorless to light yellow liquid is a versatile building block in organic synthesis, finding significant applications as a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 13472-56-5 | [3] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 156 °C | [4][5] |

| Purity | ≥ 98% (GC) | [3] |

| Synonyms | 2-Methoxy-5-picoline, 6-Methoxy-3-picoline | [3] |

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not abundant in publicly available literature, a general multi-step approach starting from pyridine is often cited.[2] This typically involves halogenation of the pyridine ring, followed by methoxylation and subsequent methylation.

A plausible synthetic route can be adapted from procedures for analogous compounds. For instance, the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines has been described in the patent literature.[1] A conceptual workflow for a potential synthesis is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. For the related compound 2-methoxy-5-methoxymethyl-pyridine, signals have been reported at δ (ppm): 2.8, 3.9, and 4.4.[1]

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2]

Role as a Synthetic Building Block

Its utility as a building block stems from the reactivity of the pyridine ring and the potential for modification of the methoxy and methyl groups. It is particularly useful in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridine derivatives in drug discovery. This protocol is adapted from procedures for structurally similar compounds and serves as a representative example.

Objective: To synthesize a 2-aryl-5-methylpyridine derivative from 2-halo-5-methylpyridine (a precursor to or derivative of this compound) and an arylboronic acid.

Materials:

-

2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.5 mmol)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyridine, the arylboronic acid, palladium catalyst, and base.[1]

-

Add the degassed solvent mixture to the flask.[1]

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Potential Therapeutic Applications

Recent research has highlighted the potential of 2-methoxy-substituted pyridines in therapeutic applications. A notable study investigated 2-methoxy-6-methylpyridine as a novel agent for gallstone dissolution.[4][5]

Gallstone Dissolution

In both in vitro and in vivo models, 2-methoxy-6-methylpyridine demonstrated superior efficacy in dissolving cholesterol gallstones compared to the clinical agent methyl-tertiary butyl ether (MTBE).[4][5]

Quantitative Efficacy Data (In Vitro):

| Time (minutes) | 2-Methoxy-6-methylpyridine Dissolution Rate (%) | MTBE Dissolution Rate (%) |

| 60 | 75 | 56 |

| 120 | 95 | 69 |

| 240 | 100 | 82 |

Data from in vitro studies on cholesterol gallstones.[4][5]

In a porcine model, 2-methoxy-6-methylpyridine exhibited approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE.[5]

Toxicological Profile and Signaling Pathways

Toxicological assessments in rodent and porcine models indicated that 2-methoxy-6-methylpyridine induces significantly less tissue damage than MTBE, with lower levels of apoptosis and inflammation in vital organs.[4][5] This suggests a more favorable safety profile. The observed reduction in inflammation and apoptosis points towards an interaction with cellular signaling pathways that regulate these processes.

Putative Signaling Pathway in Toxicity

The reduced toxicity of 2-methoxy-6-methylpyridine compared to MTBE likely involves the modulation of pro-inflammatory and pro-apoptotic signaling cascades. A simplified logical diagram of these pathways is presented below.

Caption: Putative signaling pathways affected by MTBE versus 2-methoxy-6-methylpyridine.

Safety and Handling

A Material Safety Data Sheet (MSDS) provides essential information for the safe handling of this compound. Key safety considerations are summarized below.

General Advice: Medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.[2]

First-Aid Measures:

-

Inhalation: If breathing is difficult, remove to fresh air.

-

Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Carbon oxides and nitrogen oxides may be produced in a fire.[2]

Handling and Storage:

-

Keep away from ignition sources and high temperatures.

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. Its utility as a building block in cross-coupling reactions makes it a versatile tool for medicinal chemists. Furthermore, emerging research into the biological activities of its isomers suggests potential for direct therapeutic applications, such as in the dissolution of gallstones, with a favorable safety profile compared to existing treatments. This guide provides a foundational resource for researchers and drug development professionals working with this compound, highlighting its chemical properties, synthetic utility, and biological potential. Further research into specific, optimized synthetic protocols and a deeper exploration of its biological mechanisms of action will undoubtedly expand its applications in the future.

References

- 1. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 4. e-century.us [e-century.us]

- 5. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylpyridine, also known as 6-methoxy-3-picoline, is a pyridine derivative with the chemical formula C₇H₉NO.[1] Its unique structural features, including the methoxy and methyl groups on the pyridine ring, contribute to its specific physical and chemical properties, making it a valuable intermediate in various fields.[1] This compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized functions.[1][2] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in process design, reaction optimization, and formulation development. This guide provides a comprehensive overview of the core physical properties of this compound, supported by quantitative data and general experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Odor | Unique, characteristic odor | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2] | [2] |

Table 2: Quantitative Physical Data for this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 171 - 173 °C | [2] | |

| 173.7 °C | [5] | ||

| 165 °C | [4] | ||

| Density | 1.01 g/cm³ | [2] | |

| 1.001 g/cm³ | [5] | ||

| 1.02 g/cm³ | 20/20 | [4] | |

| Flash Point | 60 °C | [2] | |

| 61.1 °C | [5] | ||

| 61 °C | [4] | ||

| Refractive Index | 1.495 | [5] | |

| 1.50 | [4] | ||

| Vapor Pressure | 1.151 mmHg | at 25°C | [5] |

| Purity | ≥ 98% (GC) | [1] |

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 1.7 | [3] |

| 2.61520 | [5] | |

| Topological Polar Surface Area | 22.1 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 123.068413911 Da | [3][5] |

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor phase rises into the distillation head.

-

Data Collection: The temperature at which the vapor condenses on the thermometer and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used for precise volume measurement.

-

Calibration: The pycnometer is first weighed empty and dry. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference substance.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. It is then reweighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property of a substance and is often used for identification and purity assessment.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded.

Determination of Solubility

Solubility provides information on the intermolecular forces between the solute and the solvent.

Methodology: Visual Titration Method (Qualitative to Semi-Quantitative)

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) are selected.

-

Sample Addition: A small, measured amount of this compound is added to a test tube.

-

Solvent Titration: The selected solvent is added dropwise to the test tube with constant agitation (e.g., vortexing).

-

Observation: The point at which the solute completely dissolves to form a clear, homogeneous solution is noted. The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively based on the amount of solvent required.

Visualizations

Based on the comprehensive search for information on this compound, there are no described signaling pathways, complex experimental workflows, or logical relationships that would necessitate the creation of a Graphviz diagram. The primary role of this compound is as a chemical intermediate in organic synthesis.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical properties that are crucial for its application in research and industry. The data presented in this guide, compiled from various chemical databases and suppliers, offers a solid foundation for professionals working with this compound. While specific experimental protocols for this molecule are not detailed in the literature, the generalized methodologies provided offer a framework for the in-house determination and verification of its physical characteristics. A precise understanding and application of this data are essential for ensuring the success and reproducibility of synthetic processes and the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 3. Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13472-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

2-Methoxy-5-methylpyridine: A Technical Overview of its Core Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical summary of the molecular weight and formula for 2-Methoxy-5-methylpyridine, a compound of interest in various chemical and pharmaceutical applications.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₇H₉NO[1][2] |

| Molecular Weight | 123.15 g/mol [1][2][3] |

Experimental Context and Significance

The molecular formula, C₇H₉NO, is determined through elemental analysis and mass spectrometry, providing the exact number of constituent atoms in one molecule of the substance. The molecular weight is a critical parameter derived from this formula, representing the mass of one mole of this compound.[1][2] This value is fundamental in experimental protocols requiring precise molar concentrations, such as in the synthesis of novel pharmaceutical compounds or in kinetic studies.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical entity and its core molecular properties.

Figure 1: Relationship between the compound and its molecular properties.

References

In-Depth Technical Guide to 2-Methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylpyridine (CAS No. 13472-56-5), a key intermediate in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document details its chemical properties, various synonyms, and provides a detailed experimental protocol for its synthesis. Furthermore, a summary of its spectroscopic and physical data is presented in a structured format for easy reference.

Introduction

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a pyridine ring with a methoxy group at the 2-position and a methyl group at the 5-position, imparts specific reactivity that makes it a valuable precursor in the development of more complex molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals by enhancing the efficacy of pesticides and herbicides, and contributes to the aromatic profiles of flavor and fragrance formulations.[1][2]

Chemical Identity and Synonyms

Proper identification of chemical compounds is critical for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 13472-56-5[1] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1] |

| Synonyms | 2-Methoxy-5-picoline, 6-Methoxy-3-picoline, Pyridine, 2-methoxy-5-methyl-, 3-Picoline, 6-methoxy-[3] |

| InChI | InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3[3] |

| InChIKey | NFQGQMBFMIIIOR-UHFFFAOYSA-N[3] |

| SMILES | CC1=CN=C(C=C1)OC[3] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 171 - 173 °C[2] |

| Density | 1.01 g/cm³[2] |

| Flash Point | 61.1 °C[4] |

| Refractive Index | 1.495[4] |

| Vapor Pressure | 1.151 mmHg at 25°C[4] |

| Solubility | Slightly soluble in water.[2] |

Spectroscopic Data Summary

| Spectroscopy | Data |

| Mass Spectrometry (Predicted) | [M+H]⁺: 124.07569 m/z, [M+Na]⁺: 146.05763 m/z, [M-H]⁻: 122.06113 m/z[5] |

| ¹H NMR | Spectral data for the precursor, 2-hydroxy-5-methylpyridine, is available and shows characteristic aromatic and methyl proton signals.[6] |

| ¹³C NMR | No direct experimental data found in the search results. |

| Infrared (IR) | No direct experimental data found in the search results. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the methylation of 2-hydroxy-5-methylpyridine. The precursor, 2-hydroxy-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine

This protocol is adapted from a procedure for the synthesis of 2-hydroxy-5-methylpyridine.

Materials:

-

2-amino-5-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

50% w/w aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 500-mL two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, add 150 mL of water and 40 g of concentrated sulfuric acid.

-

Cool the aqueous solution to below 0°C using an acetone/ice bath.

-

Add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution.[7]

-

Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.[7]

-

After the addition is complete, stir the mixture at 0°C for 45 minutes.

-

Heat the reaction mixture to 95°C for 15 minutes.[7]

-

Cool the mixture to room temperature and adjust the pH to 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.[7]

-

Heat the solution to 60°C and extract with ethyl acetate (4 x 100 mL).[7]

-

Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield a pale-yellow solid.

-

Purify the crude product by recrystallization from hot/cold ethyl acetate to obtain 2-hydroxy-5-methylpyridine as white crystalline needles.[7]

Conceptual Protocol: Synthesis of this compound

While a detailed experimental protocol for the direct methylation of 2-hydroxy-5-methylpyridine was not explicitly found, a general procedure can be conceptualized based on standard organic chemistry practices. This would typically involve the deprotonation of the hydroxyl group followed by reaction with a methylating agent.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in several key industrial sectors:

-

Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceutical agents. Its structure is often incorporated into molecules designed to interact with specific biological pathways.[1]

-

Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides. Its inclusion in the molecular structure of active ingredients can enhance their efficacy and selectivity.[2]

-

Flavor and Fragrance: The aromatic properties of this compound make it a useful component in the creation of unique flavor and fragrance profiles for a variety of consumer products.[1]

-

Material Science: It finds application in the development of advanced materials, contributing to the creation of polymers and coatings with improved performance characteristics.[1]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a significant chemical intermediate with diverse applications. This guide has provided a consolidated resource for researchers and professionals, covering its chemical identity, physicochemical properties, synthetic methodologies, and applications. The provided data and protocols are intended to facilitate its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 3. Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 6. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A representative synthetic protocol is provided, along with predicted analytical and spectral data to aid in its characterization. This guide is intended to be a valuable resource for scientists and researchers engaged in organic synthesis and drug development.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative. The pyridine ring is substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃).

IUPAC Name: this compound[1]

Synonyms: 6-Methoxy-3-picoline, 2-Methoxy-5-picoline[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

This section summarizes the key physicochemical properties and predicted spectral data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 13472-56-5 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 173.7 °C | [4] |

| Density | 1.001 g/cm³ | [4] |

| Refractive Index | 1.495 | [4] |

| Flash Point | 61.1 °C | [4] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (d, 1H, H6), 7.4-7.6 (dd, 1H, H4), 6.6-6.8 (d, 1H, H3), 3.9 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163-165 (C2), 145-147 (C6), 138-140 (C4), 128-130 (C5), 110-112 (C3), 52-54 (-OCH₃), 17-19 (-CH₃) |

| IR (neat, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2950, 2850 (aliphatic C-H stretch), ~1600, 1480 (C=C and C=N stretch), ~1250 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch) |

| Mass Spec. (EI) | m/z (%): 123 (M⁺), 108 (M⁺ - CH₃), 92 (M⁺ - OCH₃), 78 |

Note: The spectral data presented in Table 2 is predicted based on the analysis of structurally similar compounds and has not been experimentally confirmed from the search results.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-hydroxy-5-methylpyridine.

3.1. Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of 2-hydroxy-5-methylpyridine using a methylating agent in the presence of a base.

Materials:

-

2-Hydroxy-5-methylpyridine

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF) or other aprotic polar solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-hydroxy-5-methylpyridine (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

The mixture is then cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2-hydroxy-5-methylpyridine.

Caption: Williamson ether synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine core is a common motif in biologically active molecules. Researchers can utilize this intermediate for further functionalization, such as lithiation followed by reaction with electrophiles, or cross-coupling reactions to introduce more complex substituents.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Basic Reactivity of 2-Methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-methoxy-5-methylpyridine, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details the molecule's basicity, its behavior in electrophilic and nucleophilic substitution reactions, its propensity for metalation, and its oxidation and reduction pathways. Experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a practical resource for chemists in research and development.

Introduction

This compound, also known as 6-methoxy-3-picoline, is a substituted pyridine derivative featuring an electron-donating methoxy group at the 2-position and a methyl group at the 5-position. This substitution pattern significantly influences the electron density and reactivity of the pyridine ring, making it a versatile intermediate for the synthesis of more complex molecular architectures.[3] This guide aims to provide a detailed understanding of its chemical behavior, supported by experimental evidence.

Physicochemical Properties and Basicity

A fundamental property governing the reactivity of this compound is its basicity, which is influenced by the electronic effects of its substituents.

pKa Value

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa |

| This compound | C₇H₉NO | 123.15 | 173.7 | 1.001 | ~3.3 (estimated) |

| 2-Methoxypyridine | C₆H₇NO | 109.13 | 142-143 | 1.034 | 3.28[4] |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | 5.25 |

Electrophilic Aromatic Substitution

The electron-donating nature of the methoxy and methyl groups activates the pyridine ring towards electrophilic aromatic substitution, albeit with the inherent electron-deficient character of the pyridine ring still playing a role.

Regioselectivity

The methoxy group at the 2-position is a strong ortho-, para-director. In the case of 2-methoxypyridine, electrophilic substitution, such as bromination, is directed to the 3-position. The 5-methyl group in this compound further influences the regioselectivity.

Nitration

While a direct nitration protocol for this compound is not explicitly detailed in the searched literature, the synthesis of 2-methoxy-4-methyl-3-nitropyridine provides a relevant example of nitration on a similar substrate.[5] A common procedure for the nitration of activated pyridines involves the use of a nitrating mixture, such as nitric acid in sulfuric acid.

Experimental Protocol: Nitration of 2-Aminopyridine (as an illustrative example for pyridine nitration) [5]

This protocol describes the nitration of 2-aminopyridine, which is a key step in a multi-step synthesis towards a derivative of this compound.

-

Dissolution: 2-aminopyridine (18.82 g, 0.2 mol) is dissolved in 75.3 g of ethylene dichloride with stirring.

-

Nitration: The solution is cooled to below 10 °C, and a nitrating mixture of sulfuric acid and nitrosonitric acid (45.17 g) is added dropwise.

-

Reaction: The reaction mixture is heated to 60 °C for 12 hours.

-

Work-up: After cooling, the reaction mixture is washed until the pH is 5.8. The organic layer is concentrated under reduced pressure. The residue is poured into ice water to precipitate the product, 2-amino-5-nitropyridine. The product is then filtered, washed, and dried.

-

Yield: 25.83 g (91.67% yield) with a purity of 98.66% by HPLC.[5]

Bromination

The bromination of this compound is expected to occur at one of the available positions on the ring, influenced by the directing effects of the methoxy and methyl groups. A relevant experimental procedure is the bromination of 2-methoxy-4-methyl-3-nitropyridine.[5]

Experimental Protocol: Bromination of 2-Methoxy-4-methyl-3-nitropyridine [5]

-

Reaction Setup: To a solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L), sodium acetate (365 g, 5.37 mol) is added at room temperature.

-

Bromination: Bromine (639 g, 4.00 mol) is added dropwise over a period of less than 30 minutes.

-

Heating: The reaction mixture is heated to 80 °C for 12 hours.

-

Quenching and Isolation: The mixture is cooled to 0 °C and quenched by the sequential addition of a 10% aqueous solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L). The resulting solid is collected by filtration, washed with water, and dried under reduced pressure.

-

Yield: 302 g (82.2% yield) of 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[5]

Nucleophilic Substitution

Nucleophilic substitution on the this compound ring typically requires the presence of a good leaving group, such as a halogen. The electron-withdrawing nitrogen atom facilitates nucleophilic attack, particularly at the 2- and 6-positions.

Substitution of a Halogen

A common reaction is the displacement of a halide at the 2- or 6-position by a nucleophile. For instance, a chloro-substituted pyridine can react with sodium methoxide to introduce a methoxy group.

Experimental Protocol: Synthesis of 2-bromo-5-methoxypyridine (Illustrative of Nucleophilic-like Transformation) [6]

This Sandmeyer-type reaction demonstrates the introduction of a bromine atom, which can subsequently act as a leaving group in nucleophilic substitution reactions.

-

Diazotization: 2-Amino-5-methoxypyridine (14.8 g) is dissolved in 60% hydrobromic acid (150 ml) and cooled to -10 °C. Bromine (47.47 g) is added dropwise. A solution of sodium nitrite (20.53 g) in water (40 ml) is then added dropwise, keeping the temperature below -5 °C.

-

Reaction: The mixture is stirred and allowed to warm to room temperature, then cooled to 0 °C after 30 minutes.

-

Work-up: A solution of sodium hydroxide (120 g) in water (100 ml) is added slowly. The mixture is extracted with ether, and the combined organic extracts are dried and concentrated.

-

Purification: The residue is purified by column chromatography on silica gel using dichloromethane as the eluent.

-

Yield: 14.1 g (63% yield) of 2-bromo-5-methoxypyridine as a yellow oil.[6]

Metalation (Directed ortho-Metalation)

The methoxy group at the 2-position is a powerful directing group for ortho-lithiation. This reaction allows for the selective functionalization of the C3 position.

dot

Caption: Directed ortho-Metalation of this compound.

Experimental Protocol: Lithiation and Formylation

A general procedure for the directed ortho-metalation of a substituted methoxypyridine followed by quenching with an electrophile is described below.

Experimental Protocol: Lithiation and Formylation of 2-bromo-4-methoxypyridine (as a model) [1]

-

Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (0.60 mL, 3.56 mmol) in 3 mL of THF at -20 °C, n-BuLi (1.65 mL, 3.58 mmol, 2.17 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes under argon and then cooled to -78 °C.

-

Lithiation: A solution of 2-bromo-4-methoxypyridine (a model substrate) in THF is added dropwise.

-

Electrophilic Quench: After stirring for 10 minutes, DMF (3 mL, 38.7 mmol) is added, and the mixture is stirred for another 30 minutes.

-

Work-up: The reaction is quenched with saturated sodium bicarbonate, and the aqueous mixture is extracted with dichloromethane. The combined organic extracts are dried and concentrated.

-

Purification: The crude product is purified by radial PLC (silica gel, EtOAc/hexane, 10:90).

-

Yield: For the model reaction, a 39% yield of the corresponding aldehyde was obtained.[1]

Oxidation and Reduction

Oxidation: N-Oxide Formation

The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide. This transformation activates the pyridine ring for further functionalization, particularly for electrophilic substitution at the 4-position and for modifying the reactivity of the substituents at the 2- and 6-positions.

dot

Caption: Oxidation to the N-oxide.

Experimental Protocol: Synthesis of 2-chloro-5-methylpyridine N-oxide (as a model) [7]

-

Reaction Setup: To a solution of 2-chloro-5-methylpyridine (10 g) in 80 mL of dichloromethane at 0-5 °C, m-chloroperoxybenzoic acid (20.3 g) is added.

-

Reaction: The mixture is stirred at 20-25 °C for 24 hours.

-

Work-up: Water is added to the reaction mixture, and the pH is adjusted to promote the separation of the product. The product is then obtained by filtration and drying.

-

Yield and Purity: For the model reaction, a 90% yield and 97% purity were reported.[7]

Reduction: Catalytic Hydrogenation

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylpyridine (as a model) [8]

-

Reaction Setup: In a high-pressure reaction vessel, 3-methylpyridine (1.0 g) is dissolved in glacial acetic acid (5 mL). Platinum(IV) oxide (5 mol%) is added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The mixture is stirred at room temperature for 4-6 hours.

-

Work-up: After venting the hydrogen, the reaction is quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are filtered to remove the catalyst, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Data

While a dedicated full spectroscopic analysis for this compound was not found in the searched literature, data for the closely related 2-methoxypyridine can be used for comparison and prediction.

Table 2: 13C NMR Chemical Shifts (ppm) for 2-Methoxypyridine in CDCl₃ [9]

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 164.5 |

| C3 | 111.3 |

| C4 | 138.6 |

| C5 | 116.8 |

| C6 | 147.1 |

| OCH₃ | 53.2 |

The 1H and 13C NMR spectra of this compound would show characteristic signals for the methoxy group (a singlet around 3.9 ppm in 1H NMR and around 53 ppm in 13C NMR), the methyl group (a singlet around 2.3 ppm in 1H NMR and around 18 ppm in 13C NMR), and the three aromatic protons on the pyridine ring with their corresponding carbon signals.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactivity is governed by the interplay of the electron-donating methoxy and methyl groups and the inherent electronic properties of the pyridine ring. This guide has provided a detailed overview of its fundamental reactivity, including its basicity, and its behavior in electrophilic and nucleophilic substitutions, metalation, and redox reactions. The provided experimental protocols and data serve as a valuable resource for chemists engaged in the synthesis and development of novel molecules for pharmaceutical and agrochemical applications. Further research to experimentally determine the precise pKa and to explore a wider range of transformations on this specific molecule would be beneficial to the scientific community.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]

- 4. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

2-Methoxy-5-methylpyridine: A Technical Health and Safety Compendium

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for 2-Methoxy-5-methylpyridine (CAS No. 13472-56-5). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough guide for handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is recognized for its unique odor.[1] This pyridine derivative is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2][4] |

| CAS Number | 13472-56-5 | [3][5] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 173.7°C | [5] |

| Flash Point | 61.1°C | [5] |

| Density | 1.001 g/cm³ | [5] |

| Vapor Pressure | 1.151 mmHg at 25°C | [5] |

| Refractive Index | 1.495 | [5] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Toxicological Information

The toxicological data for this compound is not extensively documented. Most safety data sheets indicate that the toxicological properties have not been thoroughly investigated.[6]

| Endpoint | Result | Reference |

| Acute Oral Toxicity | No data available | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][7] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3] |

| Aspiration Hazard | Based on available data, the classification criteria are not met | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk.

| Aspect | Recommendation | Reference |

| Handling | Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area. Wash thoroughly after handling. Ground and secure containers when dispensing. | [8][9] |

| Storage | Store in an airtight container in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents. | [8][9] |

| Eye/Face Protection | Wear safety goggles or chemical safety glasses and a face shield. | [8][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8][10] |

| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [8][10] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician if symptoms develop or persist. | [3][10] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [3][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. | [3][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

Fire-Fighting Measures

| Aspect | Information | Reference |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. | [3][8] |

| Specific Hazards | May emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions. | [3] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing for firefighting if necessary. | [3][8] |

Diagrams

References

- 1. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

Commercial Sourcing and Technical Guide for 2-Methoxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of 2-Methoxy-5-methylpyridine. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Commercial Suppliers

This compound is available from a range of commercial suppliers, primarily catering to the research and development, pharmaceutical, and specialty chemicals markets. The compound is offered in various purity grades, with prices varying based on quantity and purity. Below is a summary of representative suppliers.

| Supplier | Location | Purity | Available Quantities | Contact Information |

| Pipzine Chemicals | China | High Purity (batch-specific) | Sample to bulk | --INVALID-LINK--; +8615365036030[1] |

| Chem-Impex | USA | ≥ 98% (GC)[2] | Gram to kilogram | --INVALID-LINK-- |

| TCI Europe N.V. | Europe | >98.0% (GC)(T)[3] | Gram to kilogram | --INVALID-LINK--[3] |

| BLD Pharm | Global | Custom | Gram to kilogram | --INVALID-LINK-- |

| Autech Industry Co.,Ltd. | China | 98% | Gram to kilogram | --INVALID-LINK-- |

| ABCR GmbH | Germany | 98% | Gram to kilogram | --INVALID-LINK-- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 13472-56-5[2] |

| Molecular Formula | C₇H₉NO[2] |

| Molecular Weight | 123.15 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 171-173 °C |

| Density | 1.01 g/cm³ |

| Solubility | Slightly soluble in water |

| Flash Point | 60 °C |

Synthesis Methodology

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a halogenated pyridine precursor. The following is a representative experimental protocol for the synthesis from 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-methylpyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH, anhydrous)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous toluene.

-

Addition of Reagent: Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Data Analysis:

-

The purity of the sample is determined by the relative peak area of the main component in the chromatogram.

-

The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides valuable information for the structural elucidation of this compound. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are approximately:

-

δ 8.0-8.2 (s, 1H): Proton at the 6-position of the pyridine ring.

-

δ 7.3-7.5 (d, 1H): Proton at the 4-position of the pyridine ring.

-

δ 6.6-6.8 (d, 1H): Proton at the 3-position of the pyridine ring.

-

δ 3.9 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.2 (s, 3H): Methyl group protons (-CH₃).

This guide provides a foundational understanding for sourcing and utilizing this compound in a research and development setting. For specific applications, further optimization of synthetic and analytical protocols may be required.

References

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-5-methylpyridine

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxy-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a robust two-step process starting from the readily available precursor, 3-methylpyridine (β-picoline). The protocols described herein are designed for researchers, scientists, and drug development professionals, offering clear methodologies and structured data for reproducibility and process optimization.

Introduction

This compound is a valuable heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure is incorporated into molecules designed to exhibit specific pharmacological or biological activities. The synthesis of this compound from basic pyridine derivatives is a topic of significant interest for process chemists and organic synthesis researchers.

While the request specifies a synthesis from pyridine, a direct, selective conversion is synthetically challenging. A more practical and industrially relevant approach begins with 3-methylpyridine (β-picoline), a common and inexpensive derivative of pyridine. This document outlines a two-step synthetic pathway:

-

Chlorination: The selective chlorination of 3-methylpyridine at the 2-position to yield the intermediate, 2-chloro-5-methylpyridine.

-

Methoxylation: A nucleophilic substitution of the chloro group with a methoxy group to afford the final product, this compound.

This pathway offers a reliable and scalable method for producing the target compound with good overall yield and purity.

Synthetic Strategy Overview

The overall transformation from 3-methylpyridine to this compound is depicted below. The first step involves the regioselective chlorination of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group.

Figure 1: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including chlorine gas, phosphorus oxychloride, and sodium methoxide. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine

This protocol describes the direct chlorination of 3-methylpyridine. An alternative route involves the N-oxidation of 3-methylpyridine followed by reaction with a chlorinating agent like phosphorus oxychloride, which has been reported to achieve high yields.[2] For simplicity and directness, a method adapted from chlorination patents is presented.[3]

Materials and Reagents:

-

3-Methylpyridine (β-picoline)

-

Chlorine gas (Cl₂)

-

Catalyst (e.g., proprietary catalyst, or initiated system)

-

Anhydrous solvent (e.g., water or organic solvent as per specific patent literature)[3]

-

Sodium hydroxide (NaOH) solution, 10% (w/v)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Set up a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber (containing NaOH solution to neutralize excess chlorine).

-

Charge the flask with 3-methylpyridine and the chosen solvent and catalyst system.[3]

-

Heat the reaction mixture to the target temperature (e.g., 40-60 °C).[3]

-

Begin bubbling chlorine gas through the stirred reaction mixture at a controlled rate.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed or the desired conversion is reached.

-

Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine gas.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding 10% NaOH solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.

| Parameter | Value / Condition | Source |

| Starting Material | 3-Methylpyridine | [3] |

| Primary Reagent | Chlorine (gas) | [3] |

| Solvent | Water or Organic Solvent | [3] |

| Temperature | 40 - 60 °C | [3] |

| Work-up | Neutralization, Extraction | - |

| Purification | Vacuum Distillation | - |

| Table 1: Summary of reaction parameters for the synthesis of 2-chloro-5-methylpyridine. |

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic substitution of the chloride in 2-chloro-5-methylpyridine with a methoxide anion. The procedure is adapted from analogous, high-yield methoxylation reactions on chloropyridine derivatives.[4]

Materials and Reagents:

-

2-Chloro-5-methylpyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous methanol to the flask, followed by the cautious, portion-wise addition of sodium methoxide. Stir until the sodium methoxide is fully dissolved. Note: The dissolution is exothermic.

-

To the sodium methoxide solution, add 2-chloro-5-methylpyridine dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 1-4 hours.[4]

-

Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add ice-cold deionized water and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to light-yellow liquid.[1]

Figure 2: Step-by-step experimental workflow for the methoxylation of 2-chloro-5-methylpyridine.

| Parameter | Value / Condition | Source |

| Starting Material | 2-Chloro-5-methylpyridine | - |

| Primary Reagent | Sodium Methoxide (NaOCH₃) | [4] |

| Solvent | Anhydrous Methanol | [4] |

| Temperature | Reflux (approx. 65 °C) | [4] |

| Reaction Time | 1 - 4 hours | [4] |

| Work-up | Evaporation, Extraction | - |

| Purification | Vacuum Distillation | - |

| Table 2: Summary of reaction parameters for the synthesis of this compound. |

Data Summary

The following table summarizes the typical yields and purity that can be expected from the described protocols. These values are based on literature reports for the described or analogous transformations.

| Reaction Step | Intermediate / Product | Reported Yield | Purity (Typical) | Source |

| 1. Chlorination | 2-Chloro-5-methylpyridine | ~82-92% | >98% (after distillation) | [2][5] |

| 2. Methoxylation | This compound | >90% | >99% (after distillation) | [4] |

| Table 3: Summary of reaction yields and product purity. |

Disclaimer: The protocols and data provided are for informational and research purposes only. All chemical syntheses should be performed with appropriate safety precautions and risk assessments. The yields and conditions may vary depending on the specific laboratory setup and scale.

References

- 1. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for 2-Methoxy-5-methylpyridine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-5-methylpyridine as a versatile building block in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique electronic and steric properties make it an attractive starting material for the construction of complex molecular architectures found in modern drugs. The methoxy and methyl groups on the pyridine ring influence its reactivity and provide handles for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery.

Application in the Synthesis of Glemanserin Precursors

A key application of this compound lies in the synthesis of precursors for drugs such as Glemanserin, a potent and selective 5-HT2A receptor antagonist. The core of this application involves the formation of an ether linkage, a common structural motif in many biologically active molecules. The synthesis of 2-((2-methoxy-5-methylphenoxy)methyl)pyridine, a direct precursor to Glemanserin and related compounds, can be efficiently achieved via the Williamson ether synthesis.

This reaction involves the deprotonation of a phenol, in this case, 2-methoxy-5-methylphenol (which can be derived from this compound), to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as 2-(chloromethyl)pyridine.

Experimental Protocol: Williamson Ether Synthesis of 2-((2-methoxy-5-methylphenoxy)methyl)pyridine

This protocol details the synthesis of 2-((2-methoxy-5-methylphenoxy)methyl)pyridine from 2-methoxy-5-methylphenol and 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

2-methoxy-5-methylphenol

-

2-(chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-methoxy-5-methylphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80°C and stir for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 2-((2-methoxy-5-methylphenoxy)methyl)pyridine.

Quantitative Data

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 4.8 Hz, 1H), 7.55 (td, J = 7.6, 1.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.10 (dd, J = 7.6, 4.8 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 2.0 Hz, 1H), 6.70 (dd, J = 8.0, 2.0 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H), 2.30 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 150.0, 149.5, 147.0, 137.0, 130.0, 123.0, 122.5, 121.0, 115.0, 112.0, 70.0, 56.0, 21.0. |

| Mass Spectrum (ESI-MS) | m/z 230.1 [M+H]⁺ |

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for 2-((2-methoxy-5-methylphenoxy)methyl)pyridine

The following diagram illustrates the workflow for the Williamson ether synthesis described above.

Signaling Pathway of Glemanserin (5-HT2A Receptor Antagonist)

Glemanserin functions as a competitive antagonist at the serotonin 2A (5-HT2A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily signals through the Gq/11 pathway. Glemanserin blocks this signaling cascade, which is implicated in various neurological processes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Glemanserin precursors via the Williamson ether synthesis demonstrates its utility in constructing complex drug molecules. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, highlighting the importance of this pyridine derivative in accessing novel therapeutics. The straightforward nature of the synthesis, coupled with high yields and purity, makes it an attractive route for both laboratory-scale and industrial applications.

Application of 2-Methoxy-5-methylpyridine in Agrochemical Development: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylpyridine is a pivotal intermediate in the synthesis of a significant class of modern agrochemicals, particularly neonicotinoid insecticides. Its chemical structure provides a versatile scaffold for the introduction of various functional groups, leading to the development of potent and selective active ingredients. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, with a primary focus on the synthesis of the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), and its subsequent conversion to the widely used insecticides, imidacloprid and acetamiprid.

Synthetic Pathways and Key Intermediates

The primary application of this compound in agrochemical development is its role as a precursor to 2-chloro-5-chloromethylpyridine (CCMP). CCMP is a crucial building block for the synthesis of several neonicotinoid insecticides. The general synthetic strategy involves the chlorination of the pyridine ring and the subsequent chlorination of the methyl group at the 5-position.

Diagram: Synthesis of CCMP from this compound

Caption: Synthetic route from this compound to CCMP.

Application Notes: Synthesis of Neonicotinoid Insecticides

CCMP serves as the foundational intermediate for the synthesis of major neonicotinoid insecticides like imidacloprid and acetamiprid. These compounds function as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death.[1][2] The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher binding affinity for insect nAChRs.[1][2]

Diagram: Synthesis of Imidacloprid and Acetamiprid from CCMP

Caption: Synthesis of Imidacloprid and Acetamiprid from the key intermediate CCMP.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of agrochemicals derived from this compound.

Table 1: Synthesis Yields

| Reaction Step | Starting Material(s) | Product | Reported Yield (%) | Reference(s) |

| Side-chain chlorination of 2-chloro-5-methylpyridine | 2-Chloro-5-methylpyridine, Chlorine gas | 2-Chloro-5-chloromethylpyridine (CCMP) | 80.5 | [3] |